molecular formula C29H25N3O5S B15023038 4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate

4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B15023038
M. Wt: 527.6 g/mol
InChI Key: FNAVYRCFOUHQRT-TWKHWXDSSA-N
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Description

4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, has unique structural features that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps. One common method is the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts, water as a solvent.

    Reduction: Reducing agents like diisobutylaluminum hydride (DIBAH).

    Aminolysis: Ammonia or primary/secondary amines.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohols or aldehydes.

    Aminolysis: Amides.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The ester bond can undergo hydrolysis, releasing active components that interact with biological pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl benzoate
  • 4-Methoxyphenyl benzoate
  • 4-Methylphenyl benzoate

Uniqueness

4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate is unique due to its complex structure, which includes multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C29H25N3O5S

Molecular Weight

527.6 g/mol

IUPAC Name

[4-[(E)-[[2-[N-(benzenesulfonyl)-3-methylanilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C29H25N3O5S/c1-22-9-8-12-25(19-22)32(38(35,36)27-13-6-3-7-14-27)21-28(33)31-30-20-23-15-17-26(18-16-23)37-29(34)24-10-4-2-5-11-24/h2-20H,21H2,1H3,(H,31,33)/b30-20+

InChI Key

FNAVYRCFOUHQRT-TWKHWXDSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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